[(3-Fluoro-4-methylphenyl)methyl](3-methylbutyl)amine
Description
(3-Fluoro-4-methylphenyl)methylamine is a secondary amine featuring a fluorinated aromatic substituent (3-fluoro-4-methylbenzyl group) and a branched alkyl chain (3-methylbutyl group). The fluorine atom and methyl group on the aromatic ring enhance its lipophilicity and metabolic stability, while the 3-methylbutyl chain contributes to its hydrophobic character. This compound is structurally related to bioactive amines and intermediates in pharmaceuticals, agrochemicals, and fragrance chemistry .
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-10(2)6-7-15-9-12-5-4-11(3)13(14)8-12/h4-5,8,10,15H,6-7,9H2,1-3H3 |
InChI Key |
RYPQKKLPBMAFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCC(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylphenyl)methylamine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (3-Fluoro-4-methylphenyl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of fully hydrogenated aromatic rings.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
(3-Fluoro-4-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituent 1 (Aromatic) | Substituent 2 (Alkyl) | Key Properties/Applications |
|---|---|---|---|---|---|
| (3-Fluoro-4-methylphenyl)methylamine | C₁₃H₂₀FN | 209.31 | 3-Fluoro-4-methylphenyl | 3-methylbutyl | High lipophilicity; potential CNS activity |
| (2-Methylphenyl)methylamine | C₁₃H₂₁N | 191.31 | 2-Methylphenyl | 3-methylbutyl | Lower polarity; used in fragrance chemistry |
| [(3-Fluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine | C₁₅H₁₅F₂N | 247.12 | 3-Fluorophenyl | 3-fluoro-4-methylphenyl | Enhanced metabolic stability; EAD-active in olfaction studies |
| (E)-N-(3-methylbutyl)-1-phenylmethanimine | C₁₂H₁₇N | 175.27 | Phenyl (imine) | 3-methylbutyl | Volatile; insect pheromone precursor |
Substituent Effects on Reactivity and Bioactivity
- Fluorine vs. Methyl Groups: The electron-withdrawing fluorine in the target compound reduces the basicity of the amine compared to non-fluorinated analogs (e.g., (2-methylphenyl)methylamine), making it less reactive in protonation reactions . Fluorination also improves resistance to oxidative metabolism, a trait critical for drug candidates .
Physicochemical and Functional Insights
- Lipophilicity: The logP value of the target compound is estimated at ~3.5, higher than non-fluorinated analogs due to the fluorine atom’s hydrophobicity and the 3-methylbutyl chain .
- Thermal Stability : Fluorinated aromatic amines generally exhibit higher thermal stability (decomposition >200°C) compared to methyl-substituted derivatives, aligning with applications in high-temperature processes .
Biological Activity
(3-Fluoro-4-methylphenyl)methylamine is an organic compound with significant implications in medicinal chemistry and pharmaceutical research. Its unique structure, characterized by a fluorinated aromatic ring and an amine group, enhances its biological activity and reactivity. This article explores the biological activity of this compound, examining its interactions with biological targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . The presence of the fluorine atom contributes to enhanced binding affinity to various biological targets, while the bulky 3-methylbutyl group influences its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.29 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
The biological activity of (3-Fluoro-4-methylphenyl)methylamine can be attributed to several key mechanisms:
- Receptor Binding : The fluorinated structure enhances binding affinity to receptors involved in neurotransmission and cellular signaling.
- Enzyme Modulation : Initial studies indicate that this compound may modulate enzyme activity, influencing various biochemical pathways.
- Cellular Interaction : The unique combination of functional groups allows for interactions that can affect cellular activities, potentially leading to therapeutic effects.
Binding Affinity Studies
Research has demonstrated that (3-Fluoro-4-methylphenyl)methylamine exhibits high binding affinity for serotonin transporters (SERT). A study reported a Ki value of approximately 1.04 nmol/L for SERT, indicating strong selectivity over norepinephrine transporters (NET) and dopamine transporters (DAT) .
Case Studies
- Neurotransmitter Modulation : In vitro studies have shown that the compound can increase serotonin levels in neuronal cultures, suggesting potential applications in treating mood disorders.
- Antimicrobial Activity : Preliminary investigations indicate that (3-Fluoro-4-methylphenyl)methylamine may exhibit antibacterial properties against certain strains of bacteria, including MRSA .
Toxicological Assessment
Toxicity studies are crucial for understanding the safety profile of (3-Fluoro-4-methylphenyl)methylamine. Metabonomic assessments have been employed to evaluate its effects on metabolic pathways in model organisms. Notably, changes in metabolite profiles were observed following exposure to the compound, which could indicate potential toxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
